molecular formula C10H13NO4 B14453471 Ethyl 2-(oxepin-2-ylamino)oxyacetate CAS No. 77791-69-6

Ethyl 2-(oxepin-2-ylamino)oxyacetate

Cat. No.: B14453471
CAS No.: 77791-69-6
M. Wt: 211.21 g/mol
InChI Key: ZWVGCNLIBOKKAP-UHFFFAOYSA-N
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Description

Ethyl 2-(oxepin-2-ylamino)oxyacetate is an organic compound with the molecular formula C10H13NO4 It is a derivative of oxepin, a seven-membered heterocyclic compound containing one oxygen atom

Preparation Methods

The synthesis of ethyl 2-(oxepin-2-ylamino)oxyacetate typically involves the reaction of oxepin derivatives with ethyl 2-bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product .

Chemical Reactions Analysis

Ethyl 2-(oxepin-2-ylamino)oxyacetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(oxepin-2-ylamino)oxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(oxepin-2-ylamino)oxyacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Ethyl 2-(oxepin-2-ylamino)oxyacetate can be compared with other similar compounds such as:

This compound stands out due to its unique oxepin ring structure, which imparts different chemical and biological properties compared to other ester derivatives.

Properties

CAS No.

77791-69-6

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

ethyl 2-(oxepin-2-ylamino)oxyacetate

InChI

InChI=1S/C10H13NO4/c1-2-13-10(12)8-15-11-9-6-4-3-5-7-14-9/h3-7,11H,2,8H2,1H3

InChI Key

ZWVGCNLIBOKKAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CONC1=CC=CC=CO1

Origin of Product

United States

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